

Comparative analysis of Pantoprazole Sulfone N-Oxide and Pantoprazole Sulfone.

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Compound of Interest

Compound Name: *Pantoprazole Sulfone N-Oxide*

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Comparative Analysis: Pantoprazole Sulfone N-Oxide and Pantoprazole Sulfone

A detailed guide for researchers on the physicochemical properties, metabolic pathways, and analytical separation of two key related substances of Pantoprazole.

This guide provides a comprehensive comparison of **Pantoprazole Sulfone N-Oxide** and Pantoprazole Sulfone, two significant metabolites and process-related impurities of the proton pump inhibitor, Pantoprazole. An understanding of the distinct characteristics of these compounds is crucial for researchers in drug metabolism, quality control, and pharmaceutical development.

Introduction

Pantoprazole is a widely prescribed medication for acid-related gastrointestinal disorders.^{[1][2]} It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites.^{[1][2][3][4][5]} Among these, Pantoprazole Sulfone and **Pantoprazole Sulfone N-Oxide** are noteworthy. Pantoprazole Sulfone is a major metabolite formed through oxidation by CYP3A4.^{[4][6]} **Pantoprazole Sulfone N-Oxide** is also identified as a related substance, often formed during stress conditions like oxidation and photolysis.^{[7][8]} While the metabolites of pantoprazole are generally considered to have insignificant pharmacological activity, their monitoring is essential for ensuring the purity, stability, and safety of the final drug product.^{[5][9]}

Physicochemical Properties

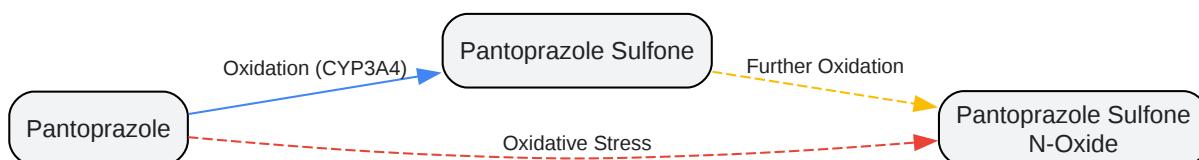
The fundamental physicochemical differences between **Pantoprazole Sulfone N-Oxide** and Pantoprazole Sulfone are summarized below. These properties influence their behavior in biological systems and analytical procedures.

Property	Pantoprazole Sulfone N-Oxide	Pantoprazole Sulfone	Reference(s)
CAS Number	953787-55-8	127780-16-9	[6][10]
Molecular Formula	C ₁₆ H ₁₅ F ₂ N ₃ O ₆ S	C ₁₆ H ₁₅ F ₂ N ₃ O ₅ S	[6][10]
Molecular Weight	415.37 g/mol	399.37 g/mol	[6][10][11][12][13][14][15]
Appearance	Off-Yellow Solid	White to Off-White Solid	[16]
Melting Point	168-170°C (decomposes)	Not specified	[17]

Metabolic and Degradation Pathways

Pantoprazole undergoes extensive hepatic metabolism. The formation of Pantoprazole Sulfone is a recognized pathway mediated by the CYP3A4 isoenzyme.[4] Both Pantoprazole Sulfone and **Pantoprazole Sulfone N-Oxide** can also be formed as degradation products under forced stress conditions, particularly oxidation.[7][8] Understanding this relationship is vital for interpreting stability studies and impurity profiles.

The metabolic conversion of Pantoprazole is illustrated in the following diagram:



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Caption: Metabolic and degradation relationship of Pantoprazole.

Experimental Protocols

The quantitative analysis and separation of Pantoprazole and its related substances are typically performed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The following protocol provides a representative method based on published literature. [8][18][19]

Objective: To separate and quantify Pantoprazole, Pantoprazole Sulfone, and **Pantoprazole Sulfone N-Oxide** in a drug substance or formulation.

Instrumentation:

- HPLC system with a gradient pump
- UV or Photodiode Array (PDA) detector
- Chromatographic data acquisition software

Chromatographic Conditions:

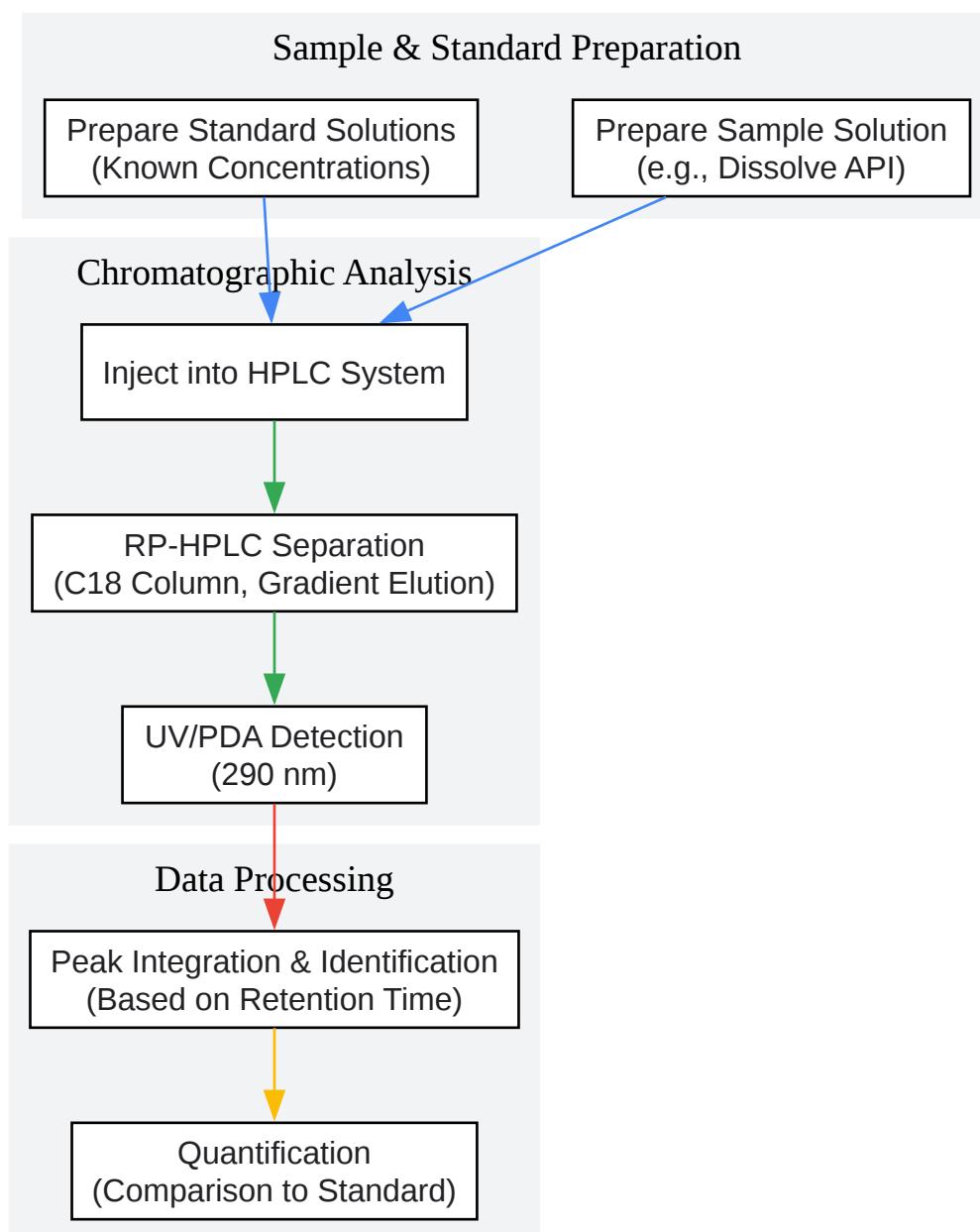
- Column: C18, 125 x 4.0 mm, 5 μ m particle size (e.g., Hypersil ODS).[18]
- Mobile Phase A: Buffer (e.g., 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 7.0).
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the compounds. For example:
 - 0-40 min: 80% A, 20% B -> 20% A, 80% B
 - 40-45 min: 20% A, 80% B -> 80% A, 20% B
 - 45-50 min: Re-equilibration at 80% A, 20% B.[18]
- Flow Rate: 1.0 mL/min.[18]

- Column Temperature: 40°C.[18]
- Detection Wavelength: 290 nm.[8][18][19]
- Injection Volume: 20 μ L.[18]

Procedure:

- Standard Preparation: Prepare individual stock solutions of Pantoprazole, Pantoprazole Sulfone, and **Pantoprazole Sulfone N-Oxide** in a suitable solvent (e.g., a mixture of acetonitrile and water). Prepare working standards by diluting the stock solutions to the desired concentration range.
- Sample Preparation: Dissolve the drug substance or formulation in the diluent to achieve a known concentration.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Identify the peaks based on their retention times compared to the standards. Calculate the amount of each impurity using the peak area and the concentration of the standard.

The general workflow for this analytical procedure is depicted below.



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Caption: General workflow for HPLC analysis of Pantoprazole impurities.

Pharmacological Activity

Pantoprazole acts as a prodrug, which is converted to its active form in the acidic environment of gastric parietal cells to inhibit the H⁺/K⁺ ATPase pump.^[5] The metabolites, including Pantoprazole Sulfone, are generally considered to be pharmacologically inactive.^{[5][9]} Their

altered chemical structures prevent them from effectively binding to and inhibiting the proton pump. While direct comparative studies on the pharmacological activity of **Pantoprazole Sulfone N-Oxide** are not widely available, it is also presumed to be inactive based on its structural relation to the sulfone metabolite.

Conclusion

Pantoprazole Sulfone N-Oxide and Pantoprazole Sulfone are key related substances of Pantoprazole, arising from both metabolic processes and degradation. The primary distinction lies in the presence of an additional N-oxide group in the former, which results in a higher molecular weight and potentially different polarity, influencing its chromatographic behavior. While neither compound is considered pharmacologically active, their accurate identification and quantification are paramount for quality control in the pharmaceutical industry. The provided experimental framework offers a robust starting point for researchers to develop and validate analytical methods for these compounds.

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